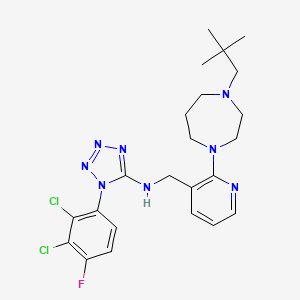

Tetrazole derivative 1

説明

Structure

3D Structure

特性

分子式 |

C23H29Cl2FN8 |

|---|---|

分子量 |

507.4 g/mol |

IUPAC名 |

1-(2,3-dichloro-4-fluorophenyl)-N-[[2-[4-(2,2-dimethylpropyl)-1,4-diazepan-1-yl]pyridin-3-yl]methyl]tetrazol-5-amine |

InChI |

InChI=1S/C23H29Cl2FN8/c1-23(2,3)15-32-10-5-11-33(13-12-32)21-16(6-4-9-27-21)14-28-22-29-30-31-34(22)18-8-7-17(26)19(24)20(18)25/h4,6-9H,5,10-15H2,1-3H3,(H,28,29,31) |

InChIキー |

JYRXOWVYFHHKEV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CN1CCCN(CC1)C2=C(C=CC=N2)CNC3=NN=NN3C4=C(C(=C(C=C4)F)Cl)Cl |

製品の起源 |

United States |

Sophisticated Synthetic Strategies for Tetrazole Derivative 1

Retrosynthetic Analysis and Precursor Design for Tetrazole Derivative 1

Retrosynthetic analysis of a target molecule like this compound, specifically a 5-substituted 1H-tetrazole, reveals several key bond disconnections that point to logical precursors. The most direct and widely adopted retrosynthetic pathway involves the disconnection of the tetrazole ring itself, leading back to a nitrile and an azide (B81097) source. This approach is the foundation of the powerful [3+2] cycloaddition reaction.

A primary retrosynthetic disconnection of the N1-C5 and N4-C5 bonds of the tetrazole ring simplifies the structure to a nitrile (R-C≡N) and an azide anion (N3-). This is the most common and convergent approach for constructing the tetrazole core. nih.govthieme-connect.com The choice of the R-group in the nitrile precursor directly determines the substituent at the 5-position of the resulting tetrazole.

Alternatively, disconnection can be envisioned through multi-component reaction (MCR) strategies. For instance, in an Ugi-tetrazole four-component reaction (UT-4CR), the tetrazole derivative is disconnected into an isocyanide, an aldehyde or ketone, an amine, and hydrazoic acid (or a surrogate like sodium azide). nih.govacs.org This pathway is particularly advantageous for rapidly building molecular diversity and complexity around the tetrazole core. acs.org

The design of precursors is therefore critical. For the [3+2] cycloaddition, the stability, reactivity, and availability of the starting nitrile are key considerations. For MCRs, the selection of a diverse set of readily available aldehydes, amines, and isocyanides allows for the creation of extensive libraries of tetrazole derivatives. beilstein-journals.org

Multi-Component Reaction (MCR) Pathways to this compound

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. acs.orgbenthamdirect.com

One of the most prominent MCRs for tetrazole synthesis is the Ugi-tetrazole four-component reaction (UT-4CR). nih.gov This reaction combines an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide) to produce α-amino-substituted tetrazoles. acs.org The versatility of the UT-4CR allows for a wide range of substituents to be introduced, making it a powerful tool in drug discovery for generating libraries of tetrazole-containing compounds. nih.govnih.gov

Another significant MCR is the Passerini-tetrazole three-component reaction (PT-3CR). This reaction involves an isocyanide, an oxo-component (aldehyde or ketone), and hydrazoic acid to yield α-acyloxy tetrazoles. beilstein-journals.org These products can then be further elaborated, showcasing the utility of MCRs in creating functionalized building blocks. beilstein-journals.org

Optimized [3+2] Cycloaddition Protocols (e.g., Nitrile-Azide Cycloaddition)

The [3+2] cycloaddition between a nitrile and an azide is the most fundamental and widely used method for the synthesis of 5-substituted 1H-tetrazoles. bohrium.comthieme-connect.com This reaction, often referred to as a "click" reaction, is characterized by its high efficiency and broad substrate scope. acs.org

Numerous catalysts have been developed to facilitate this transformation under milder conditions and to avoid the use of hazardous reagents like hydrazoic acid. nih.govacademie-sciences.fr Lewis acids such as zinc(II) salts, aluminum chloride, and various transition metal complexes have been shown to effectively catalyze the reaction. acs.orgnih.gov For example, cobalt(II) complexes have been demonstrated to catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions, with mechanistic studies indicating the formation of a metal-azido intermediate. acs.orgnih.gov Heterogeneous catalysts, including silica (B1680970) sulfuric acid and various nanomaterials, have also been employed to simplify product purification and catalyst recovery. nih.govrsc.orgnih.gov

Microwave irradiation has been successfully used to accelerate the reaction, significantly reducing reaction times for the transformation of even inactive nitriles into 5-substituted 1H-tetrazoles. thieme-connect.com The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF often being employed. nih.gov

Alternative Cyclization and Ring-Forming Reactions towards this compound

While the nitrile-azide cycloaddition is prevalent, several alternative cyclization strategies exist for the synthesis of tetrazoles. One historical yet relevant method involves the nitrosation of amidrazones. clockss.org This reaction, which led to the first reported synthesis of a tetrazole, proceeds through the cyclization of an intermediate formed from the reaction of an amidrazone with nitrous acid. clockss.org

Another approach involves the transformation of other heterocyclic rings. For instance, certain substituted heterocycles can undergo ring expansion or rearrangement in the presence of an azide source to form the tetrazole ring.

Tandem reactions that generate the necessary precursors in situ have also been developed. For example, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an azide source can produce 5-substituted 1H-tetrazoles, proceeding through an aldoxime intermediate that is then converted to the tetrazole. organic-chemistry.org Similarly, tandem processes starting from aryl isothiocyanates can lead to the formation of tetrazoles via an in situ generated carbodiimide (B86325) intermediate. rsc.org

Advanced Functionalization and Derivatization Techniques for this compound

Once the tetrazole ring is formed, further functionalization can be carried out to introduce or modify substituents at the nitrogen or carbon atoms of the ring.

Regioselective N-Alkylation and N-Acylation of this compound

The alkylation of 5-substituted 1H-tetrazoles can lead to two possible regioisomers: the N-1 and N-2 substituted products. Achieving regioselectivity is a significant challenge in tetrazole chemistry. acs.org The outcome of the reaction is influenced by factors such as the nature of the electrophile, the base, the solvent, and the temperature. acs.org

Mechanochemical (ball-milling) conditions have been explored for the regioselective N-2 alkylation of tetrazoles with phenacyl halides, where the choice of a solid auxiliary can control the regioisomeric ratio. acs.orgacs.org Radical-induced N-alkylation and N-arylation methods have also been developed. For instance, using Bu4NI as a catalyst and organic peroxides as the alkylating or arylating source, a high regioselectivity for the N-2 position can be achieved under metal-free conditions. organic-chemistry.orgnih.gov DFT calculations suggest that spin density and the thermodynamic stability of the products are key factors governing this regioselectivity. nih.gov

C-H Functionalization and Cross-Coupling Strategies for this compound

Direct C-H functionalization of the tetrazole ring at the C-5 position represents an atom-economical and efficient strategy for introducing substituents. This is typically achieved by deprotonation of an N-protected tetrazole to form a metalated intermediate, which can then react with various electrophiles. nih.gov A significant challenge is the instability of the metalated intermediates, which can undergo a retro [2+3] cycloaddition. acs.org

The use of a "turbo" Grignard reagent (iPrMgCl·LiCl) has been shown to effectively deprotonate 1N-protected tetrazoles, forming a more stable organomagnesium intermediate. acs.orgorganic-chemistry.org This intermediate can then be trapped with electrophiles like aldehydes, ketones, and iodine to yield a variety of C-5 functionalized tetrazoles. nih.gov The protecting group, such as a p-methoxybenzyl (PMB) group, can be subsequently removed. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also been employed for the C-5 functionalization of tetrazoles. For example, the direct C-H arylation of 1-substituted tetrazoles with aryl bromides can be achieved using a Pd/Cu cocatalytic system, providing a route to 5-aryltetrazoles. organic-chemistry.org

Catalytic Methodologies in the Synthesis of this compound

The synthesis of 5-substituted 1H-tetrazoles, such as this compound, is frequently achieved through the [3+2] cycloaddition of nitriles with an azide source. nih.gov Catalytic methods are pivotal in overcoming the high activation energy of this reaction, enabling milder conditions and improved efficiency. nih.gov Both homogeneous and heterogeneous catalytic systems have been developed, utilizing a variety of metal complexes and other catalytic species. nih.govrsc.org

Homogeneous catalysis, for instance, has employed cobalt(II) complexes with tetradentate ligands. nih.gov Mechanistic studies suggest the reaction proceeds through the coordination of either the azide or the nitrile to the metal center. nih.govacs.org In the case of a specific cobalt(II) complex, investigation revealed the formation of an intermediate cobalt(II) diazido complex, which itself is catalytically active. nih.gov Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for achieving high yields. nih.govacs.org For example, using dimethyl sulfoxide (B87167) (DMSO) as a solvent at 110 °C has been shown to be highly effective for certain cobalt-catalyzed systems. nih.govacs.org

Heterogeneous Catalysis and Nanocatalyst Applications

Heterogeneous catalysis offers significant advantages, particularly in the ease of catalyst separation and recyclability, aligning with the principles of sustainable chemistry. nih.govnih.gov Nanocatalysts have emerged as exceptionally efficient due to their high surface-area-to-volume ratio, ease of surface modification, and stability. rsc.orgnih.gov

A prominent category of nanocatalysts used in tetrazole synthesis is magnetic nanoparticles, often based on an iron oxide (Fe₃O₄) core. amerigoscientific.comnanomaterchem.com These magnetic supports allow for simple recovery of the catalyst from the reaction mixture using an external magnet. nih.govbiolmolchem.com The surface of these nanoparticles can be functionalized with various catalytic species, including metal complexes and organic ligands.

Examples of such functionalized magnetic nanocatalysts include:

Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II): A Schiff base-coordinated copper(II) complex immobilized on silica-coated magnetic nanoparticles via an imidazolium (B1220033) linker. This catalyst has demonstrated high efficiency in aqueous media at mild temperatures. nih.govresearchgate.net

Fe₃O₄@tryptophan@Ni: Nickel immobilized on tryptophan-coated Fe₃O₄ nanoparticles, which has been shown to produce excellent yields in short reaction times. nih.gov

Fe₃O₄@L-lysine-Pd(0): A palladium-based nanocatalyst that facilitates the [3+2] cycloaddition in water. rsc.org

Boehmite (γ-AlOOH) based nanoparticles also serve as effective catalysts, valued for their hydrophilic nature and abundant surface hydroxyl groups. nih.govamerigoscientific.com These can be functionalized with metal complexes, such as nickel or copper, to enhance their catalytic activity. nih.gov

The following table summarizes the performance of various heterogeneous nanocatalysts in the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, NaN₃ | Water | 40 | Varies | up to 97 | Multiple cycles with ~12% loss |

| Fe₃O₄@tryptophan@Ni | Various nitriles, NaN₃ | Not specified | Not specified | 20 min | Excellent | Yes |

| Fe₃O₄@L-lysine-Pd(0) | Various aryl nitriles, NaN₃ | Water | Not specified | Varies | High | Up to 8 cycles |

| Ni-SMTU@boehmite | Not specified | Not specified | Not specified | Varies | Good | Not specified |

| BNPs@Cur-Ni | Not specified | Not specified | Not specified | Varies | Good | Not specified |

| Fe₃O₄/HT-GLYMO-TA(IV) | Various nitriles, [bmim][N₃] | Not specified | Not specified | 20 min | High to Excellent | Up to 8 cycles |

| Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄ | Nitrile derivatives, NaN₃ | DMSO | 100 | Varies | High | Up to 5 cycles |

| MCM-41-SO₃H | Various nitriles, NaN₃ | Not specified | Mild | Varies | Good to Excellent | Up to 5 cycles |

Organocatalysis in the Formation of this compound

Organocatalysis presents a metal-free alternative for the synthesis of this compound, often utilizing small, chiral organic molecules to catalyze reactions. researchgate.net L-proline, a naturally occurring α-amino acid, has been identified as an efficient and environmentally friendly organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from a range of nitriles. researchgate.netorganic-chemistry.org The versatility of L-proline allows it to catalyze reactions involving aliphatic and aryl nitriles, as well as organic thiocyanates and cyanamides. organic-chemistry.org

A significant application of organocatalysis in this field is the synthesis of chiral tetrazole-derived organocatalysts themselves. acs.org For instance, tetrazole-derived cyclic amines, which are valuable organocatalysts, can be synthesized via a TMSN₃-modified Ugi reaction with cyclic imines. acs.org

Furthermore, derivatives of proline, such as (S)-5-pyrrolidin-2-yltetrazole, have been developed as highly effective organocatalysts. cam.ac.uk This tetrazole derivative often exhibits superior performance compared to proline, including faster reaction rates and better solubility in non-polar solvents. cam.ac.uk These catalysts have been successfully employed in various asymmetric reactions, demonstrating their broad utility. cam.ac.uk

Principles of Green Chemistry and Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. jchr.org Key aspects include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgnih.gov

The use of water as a reaction medium is a cornerstone of green synthesis, and several catalytic systems for tetrazole formation have been designed to be effective in aqueous environments. nih.govnih.gov For example, the Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) nanocatalyst functions efficiently in water at mild temperatures. nih.govresearchgate.net Similarly, the Fe₃O₄@L-lysine-Pd(0) catalyst promotes the reaction in water. rsc.org

The development of heterogeneous and particularly magnetic nanocatalysts directly addresses the principle of catalyst recyclability. nih.govnih.gov The ability to easily separate and reuse the catalyst for multiple reaction cycles without a significant loss of activity reduces waste and lowers costs. nih.govbiolmolchem.com

Furthermore, advancements in catalytic systems have enabled the use of milder reaction conditions, such as lower temperatures, which reduces energy consumption. nih.gov One-pot, multicomponent reactions are also a hallmark of green synthesis, as they streamline processes, reduce waste generation, and save time and energy. researchgate.net

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral, non-racemic analogues of this compound is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific enantiomer or diastereomer.

One approach involves the use of chiral organocatalysts. As mentioned, tetrazole derivatives of proline, such as (S)-5-pyrrolidin-2-yltetrazole, are effective in catalyzing asymmetric reactions. cam.ac.uk A novel chiral α-tetrazole binaphthylazepine has also been synthesized and explored as an organocatalyst in asymmetric cyclization reactions. mdpi.com

Diastereoselective alkylations of chiral starting materials represent another powerful strategy. For example, the alkylation of chiral seven-membered rings fused to a tetrazole moiety has been shown to proceed with high diastereoselectivity. nih.gov The stereochemical outcome can be influenced by the nature of the substituent on the chiral ring and the electrophile used. nih.gov

Multicomponent reactions, such as the Ugi-azide reaction, can also be adapted for stereoselective synthesis by employing chiral substrates, like chiral imines. core.ac.uk This approach allows for the efficient, large-scale synthesis of enantiopure 1,5-disubstituted tetrazoles. core.ac.uk Additionally, tetrazole analogues of amino acids can be synthesized from natural, optically active amino acids, preserving the chiral integrity of the starting material. acs.orguoa.gr

Advanced Structural Elucidation and Conformational Analysis of Tetrazole Derivative 1

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the intricate structural details of novel chemical entities. For Tetrazole derivative 1, a suite of advanced spectroscopic methods has been employed to confirm its molecular structure and define its characteristic spectral fingerprints.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. For complex structures like this compound, multi-dimensional NMR techniques, including ¹H and ¹³C NMR, are utilized to map the connectivity of atoms. researchgate.netresearchgate.net Studies have confirmed the successful synthesis and structural integrity of various tetrazole derivatives using these methods. researchgate.netresearchgate.net For instance, the characterization of a biphenyl (B1667301) tetrazole derivative, denoted as compound 1, was accomplished using ¹H and ¹³C NMR spectroscopy. researchgate.net Similarly, the structure of a pyrazole-tetrazole derivative 1 was identified through NMR analysis. researchgate.net In the case of 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, ¹H NMR data was instrumental in establishing the 1:1 stoichiometric complexation with metal ions. researchgate.net

Table 1: Representative NMR Spectroscopic Data for a this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 7.20 - 8.50 | Aromatic Protons (multiplet) |

| ¹H | 4.15 | Methylene Protons (-CH₂-) (singlet) |

| ¹³C | 155.8 | Tetrazole Ring Carbon |

| ¹³C | 125.0 - 140.0 | Aromatic Carbons |

| ¹³C | 50.2 | Methylene Carbon (-CH₂-) |

Note: This table represents typical chemical shifts and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to characterize this compound. researchgate.netresearchgate.netresearchgate.net ESI-MS analysis of a tetrazole derivative known as H₂L confirmed a 1:1 stoichiometric complexation with Al³⁺ and Zn²⁺ ions. researchgate.net This technique is vital for verifying the molecular weight of the synthesized compound and providing insights into its fragmentation patterns, further corroborating the proposed structure.

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 251.1036 | 251.1038 |

Note: Data is hypothetical for a representative this compound.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a unique "fingerprint" of a molecule by probing its vibrational modes. The structure of this compound has been characterized by FT-IR spectroscopy in multiple studies. researchgate.netresearchgate.net The FT-IR spectrum provides evidence for the presence of specific functional groups. For example, in a study of complexes involving 1-phenyl-1H-tetrazole-5-thiol, the C-H stretching of aromatic rings was observed around 3063 cm⁻¹. lookchem.com In another case, the formation of an alcohol derivative from a pyrazole-tetrazole precursor was confirmed by the disappearance of a C=O vibration band at approximately 1700 cm⁻¹. researchgate.net Raman spectroscopy complements FT-IR and has been used to study defect-related modes in related materials. acs.org

Table 3: Key FT-IR Vibrational Frequencies for a this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3063 | Aromatic C-H Stretch |

| ~1600 | C=N Stretch (Tetrazole Ring) |

| ~1480 | Aromatic C=C Stretch |

| ~1100 | C-N Stretch |

Note: This table is a compilation of representative data from related compounds. lookchem.com

Solid-State Structural Determination

While spectroscopy reveals the molecular structure, solid-state techniques like X-ray diffraction are essential for understanding how molecules are arranged in a crystal lattice, including their absolute configuration and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular forces. Several compounds referred to as "this compound" have been characterized using this technique. acs.org

A biphenyl this compound was found to crystallize in the orthorhombic crystal system with the space group P212121. researchgate.net Its structure is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π interactions. researchgate.net

An in situ generated derivative 1 , dithiodi-tetrazole, crystallized in the triclinic space group P-1. lookchem.com Its molecules pack into a 3D supramolecular network through π–π interactions. lookchem.com

A tetra-tetrazole calixarene (B151959) derivative 1 was also characterized, with the analysis showing the calixarene adopts a pinched cone conformation. sci-hub.se

These analyses confirm the absolute configuration and reveal that non-covalent interactions, such as hydrogen bonding and π–π stacking, play a crucial role in building the supramolecular architecture of these compounds in the solid state. researchgate.netacs.org

Table 4: Comparative Crystallographic Data for Two "this compound" Compounds

| Parameter | Biphenyl this compound researchgate.net | Dithiodi-tetrazole (Compound 1) lookchem.com |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P212121 | P-1 |

| a (Å) | 7.2918(4) | - |

| b (Å) | 12.0928(6) | - |

| c (Å) | 12.6759(7) | - |

| Z | 4 | - |

| Key Interactions | C—H⋯O hydrogen bonds, π–π interactions | π–π interactions |

Note: Detailed unit cell parameters for the dithiodi-tetrazole were not available in the snippets.

Powder X-ray Diffraction (PXRD) for Bulk Material Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is a key technique for confirming the phase purity of a bulk crystalline sample and for studying polymorphism. The experimental PXRD patterns of synthesized materials are compared with patterns simulated from single-crystal X-ray diffraction data. A good match indicates that the bulk sample is a pure phase and corresponds to the single crystal structure. lookchem.com This analysis has been applied to various tetrazole-based coordination polymers and compounds to verify their phase purities. lookchem.comacs.orgorgchemres.org For complexes derived from 1-phenyl-1H-tetrazole-5-thiol, the experimental PXRD patterns matched well with the simulated ones, confirming the purity of the bulk materials. lookchem.com

Chiroptical Spectroscopic Methods for Enantiomeric Characterization (e.g., Circular Dichroism)

The enantiomeric characterization of chiral tetrazole derivatives is crucial for understanding their three-dimensional structure and potential applications in fields such as asymmetric catalysis and materials science. Chiroptical spectroscopic methods, particularly circular dichroism (CD), are powerful techniques for assigning the absolute configuration of chiral molecules. In the case of the homochiral zinc(II) coordination compound, [Zn(tzet)]n (referred to as 1a for the (S)-enantiomer and 1b for the (R)-enantiomer), a combined experimental and theoretical approach using circular dichroism has been effectively employed to elucidate its stereochemical properties. at.uanih.govacs.org

The synthesis of these compounds involves in-situ-generated chiral amino acid-tetrazole ligands, specifically N-[2-(1H-tetrazol-5-yl)ethyl]tryptophan (H2tzet). at.uanih.gov The chirality of the resulting coordination polymer is dictated by the chirality of the starting amino acid ligand. To confirm the absolute configurations and understand the origin of the chiroptical response, the solid-state circular dichroism spectra of both enantiomers, 1a and 1b , were recorded at room temperature. at.ua

The experimental CD spectra of 1a and 1b exhibit mirror-image profiles, as expected for a pair of enantiomers. at.ua The spectrum of 1a ((S)-enantiomer) shows a positive Cotton effect at approximately 297 nm. acs.org To provide a robust assignment of the absolute configuration and interpret the observed electronic transitions, theoretical calculations of the CD spectrum were performed using time-dependent density functional theory (TD-DFT). acs.org

The calculated CD spectrum for the (S)-configuration of the tetrazole derivative showed good agreement with the experimental spectrum of 1a . acs.org The theoretical analysis revealed that the positive Cotton effect observed around 297 nm is primarily due to electronic transitions involving specific molecular orbitals. acs.org This correlation between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers in the coordination compound. at.uanih.gov The use of circular dichroism, supported by theoretical modeling, therefore serves as a definitive method for the enantiomeric characterization of this class of tetrazole derivatives.

Table 1: Experimental and Theoretical Circular Dichroism Data for Tetrazole Derivative 1a

| Parameter | Value | Reference |

|---|---|---|

| Compound | [Zn(tzet)]n (1a ) | at.uanih.gov |

| Chiral Ligand | (S)-N-[2-(1H-tetrazol-5-yl)ethyl]tryptophan | at.uanih.gov |

| Spectroscopic Method | Circular Dichroism (CD) | at.uaacs.org |

| Experimental Cotton Effect | Positive effect at ~297 nm | acs.org |

| Theoretical Method | Time-Dependent Density Functional Theory (TD-DFT) | acs.org |

| Main Electronic Transition | From state 8 to state 12 | acs.org |

Mechanistic and Kinetic Investigations of Tetrazole Derivative 1 Reactivity

Elucidation of Reaction Mechanisms Involving Tetrazole Derivative 1

The reaction mechanisms involving tetrazole derivatives are diverse and highly dependent on the nature of the reactants, catalysts, and reaction conditions. A common pathway for the synthesis of 5-substituted 1H-tetrazoles involves a [3+2] cycloaddition reaction. researchgate.netrsc.org This reaction typically occurs between a nitrile and an azide (B81097), often facilitated by a catalyst. researchgate.netrsc.org The mechanism can proceed through several steps, including Knoevenagel condensation, 1,3-dipolar cycloaddition, and tautomerization. researchgate.net For instance, the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives involves a Knoevenagel condensation between an aromatic aldehyde and malononitrile, followed by a [3+2] cycloaddition with sodium azide. researchgate.net

In the context of "this compound," which is identified in some studies as a C4-methyl-substituted tetrazolo[1,5a]azepine, the reaction mechanism for transformations like alkylation involves the formation of a heterobenzylic anion intermediate. nih.gov This is achieved through lithiation with a strong base like lithium diisopropylamide (LDA). nih.gov The subsequent reaction with an electrophile leads to the formation of α-substituted tetrazoles. nih.gov Computational studies have indicated that torsional effects are a key factor in determining the observed diastereoselectivity in these reactions. nih.gov

Another significant reaction mechanism for tetrazole derivatives is their thermal decomposition. For N-substituted tetrazoles, it is proposed that decomposition begins with the elimination of a nitrogen molecule directly from the tetrazole ring. researchgate.net In contrast, C-substituted tetrazoles are thought to first undergo tetrazole-azidoimine isomerization before fragmentation. researchgate.net The photodecomposition of tetrazoles represents another mechanistic pathway, which invariably involves the cleavage of the tetrazole ring, leading to a variety of photoproducts. nih.gov The specific photoproducts are heavily influenced by the structure of the substituents on the tetrazole ring. nih.gov

The mechanism for the formation of α-hydroxy-β-azido tetrazoles from α,β-epoxy nitriles involves a dibutyltin (B87310) oxide-catalyzed cycloaddition of the nitrile with trimethylsilyl (B98337) azide (TMSN₃), coupled with the opening of the epoxide ring by the azide anion. rsc.org A plausible mechanism suggests that the tin atom in the formed tetrazole intermediate assists in the regioselective opening of the epoxide at the β-position through a concerted S(_N)2 process. rsc.org

Kinetic Studies of Reaction Rates and Activation Parameters for this compound Transformations

Kinetic studies on the thermal decomposition of tetrazole derivatives reveal that reaction rates and activation parameters are significantly influenced by experimental conditions, such as the heating rate. colab.wsresearchgate.net For example, the decomposition of 5-benzhydryl-1H-tetrazole was found to be dramatically accelerated in a flow instrument utilizing direct electric resistance heating of the reactor coil, with rate constants increasing by two orders of magnitude compared to batch microwave conditions at the same temperature. beilstein-journals.org

The activation parameters for the thermal decomposition of various tetrazole derivatives have been determined using methods like Differential Scanning Calorimetry (DSC). researchgate.net For N-(pyrazolyl)tetrazoles, the activation energies for their melt-phase decomposition are in the range of 117-127 kJ mol⁻¹, which is lower than that of C-(pyrazolyl)tetrazole (140 kJ mol⁻¹). researchgate.net This suggests that N-(pyrazolyl)tetrazoles are less thermally stable. researchgate.net The kinetics of decomposition in the solid phase can be more complex due to factors like sub-melting and potential azido-tetrazole isomerization. researchgate.net

In the case of 5-aminotetrazole (B145819) derivatives like tetrazene and MTX-1, thermal decomposition occurs in multiple steps with distinct kinetic parameters. rsc.org For tetrazene, the activation energy for the first decomposition step is significantly higher (168.1 kJ mol⁻¹) than the subsequent steps (around 95.7 kJ mol⁻¹). rsc.org Isothermal decomposition studies of tetrazene have reported an activation energy of 185.4 kJ mol⁻¹ with a log(A) of 24.4 s⁻¹ in the temperature range of 145-197 °C. rsc.org

The study of the decomposition of 5-benzhydryl-1H-tetrazole in a N-methyl-2-pyrrolidone/acetic acid/water mixture provided specific rate constants for the reaction steps at 240 °C. beilstein-journals.org The proposed mechanism involves three steps with the following rate constants: k₁ = 1.11 × 10⁻³ s⁻¹, k₂ = 0.432 × 10⁻³ s⁻¹, and k₃ = 0.0832 × 10⁻³ s⁻¹. beilstein-journals.org

Table 1: Kinetic Parameters for the Decomposition of Tetrazole Derivatives

Analysis of Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving tetrazoles, particularly N-alkylation, is a critical aspect of their synthesis and functionalization. acs.org The alkylation of 5-substituted 1H-tetrazoles can lead to either N-1 or N-2 isomers, and the outcome is often influenced by the reaction conditions and the nature of the substituents. researchgate.netcolab.ws Mechanochemical conditions, for instance, have been shown to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.org The choice of grinding auxiliary can also play a role, which is thought to be due to ion pair formation. acs.org

In the context of "this compound" as a chiral tetrazolo[1,5a]azepine, alkylation reactions have demonstrated high diastereoselectivity. nih.gov The lithiation of C4-methyl-substituted tetrazole 1 followed by treatment with iodomethane (B122720) resulted in the formation of the methylated product, trans-2a, as a single diastereomer. nih.gov However, the use of bulkier alkyl halides like allyl bromide, ethyl iodide, and benzyl (B1604629) bromide led to lower stereoselectivity. nih.gov The placement and size of substituents on the azepine ring, as well as the nature of the electrophile, were found to be crucial factors influencing the diastereoselectivity. nih.gov

The synthesis of α-hydroxy-β-azido tetrazoles from α,β-epoxy nitriles also exhibits high levels of regio- and stereoselectivity. rsc.org The reaction involves a dibutyltin oxide-catalyzed cycloaddition and subsequent epoxide opening by an azide anion. rsc.org This process generally yields single regio- and stereoisomers, which is attributed to a concerted S(_N)2-type reaction. rsc.org Quantum mechanical DFT calculations have been employed to further understand and support these observations. rsc.org

The azido-Ugi reaction with cyclic amines also provides a pathway to tetrazole derivatives with high diastereoselectivity (up to 100% de). acs.org The diastereoselectivity in this reaction is dependent on the ring size of the starting cyclic amine, with more rigid piperidine (B6355638) structures leading to the highest selectivity. acs.orgacs.org

Table 2: Diastereoselectivity in the Alkylation of C4-Methyl-Substituted Tetrazole 1

Substituent Effects on the Reactivity Profile of this compound

Substituent effects play a pivotal role in determining the reactivity and properties of tetrazole derivatives. researchgate.net The electronic nature of substituents, whether electron-donating or electron-withdrawing, can significantly influence the reactivity of the tetrazole ring. rsc.org For example, in the case of 2-substituted 4-azidopyrimidines, which exist in an azido-tetrazole equilibrium, electron-withdrawing groups in the 2-position tend to favor the azide form, while electron-donating groups favor the tetrazole form. rsc.org

In the photochemical decomposition of tetrazoles, the structure of the substituents is a primary determinant of the resulting photoproducts. nih.gov The conformational flexibility of these substituents and the possibility of tautomerism also contribute to the diversity of photodegradation pathways. nih.gov

The reactivity of side-chain substituents on tetrazoles is also strikingly dependent on the position of the trivalent nitrogen atom within the tetrazole ring (N-1 or N-2). dtic.mil Studies have shown that 1-substituted-5-tetrazolyl groups are more electron-withdrawing, both by field effect and resonance, than the isomeric 2-substituted-5-tetrazolyl groups. dtic.mil

In the context of "this compound" as a chiral tetrazolo[1,5a]azepine, the size of the substituent on the seven-membered ring has a notable effect on the diastereoselectivity of alkylation reactions. nih.gov For instance, the alkylation of a C4-phenyl substituted tetrazole proceeded with high stereoselectivity, similar to the C4-methyl substituted derivative. nih.gov However, a bulkier tert-butyl substituent at the same position resulted in lower diastereoselectivity. nih.gov This is contrary to what is observed in analogous seven-membered-ring enolates, highlighting the unique influence of the tetrazole moiety. nih.gov

The regioselectivity of tetrazole alkylation is also heavily influenced by the nature of the substituent at the 5-position. researchgate.netcolab.ws Tetrazoles bearing phenyl, electron-donating aryl, or benzyl groups at the 5-position have been shown to selectively yield 2-alkyl-2H-tetrazoles upon reaction with various alcohols in a superacid. researchgate.net

Table 3: Effect of C4-Substituent on Diastereoselectivity of Alkylation

Thermal Decomposition Pathways and Stability Analysis of this compound

The thermal stability and decomposition pathways of tetrazole derivatives are of significant interest, particularly for their application as energetic materials. colab.wscore.ac.uk Most tetrazole derivatives are relatively stable to heat. nih.govmdpi.com However, their decomposition can be initiated under various high-temperature conditions. beilstein-journals.org

The decomposition of tetrazoles often proceeds via the elimination of molecular nitrogen. researchgate.net For N-substituted tetrazoles, it is suggested that decomposition starts with the direct extrusion of N₂ from the ring. researchgate.net In contrast, C-substituted tetrazoles are believed to undergo an initial isomerization to an azidoimine, which then fragments. researchgate.net The elimination of nitrogen from 1,5-disubstituted tetrazoles leads to the formation of a nitrene intermediate. researchgate.net

The thermal stability of pyrazolyltetrazoles has been investigated, showing that the decomposition of these molecules begins with the tetrazole fragment. researchgate.net The stability of these compounds decreases as the electronegativity of the pyrazole (B372694) substituent increases. researchgate.net

For azobis-tetrazole derivatives, which are of interest as high-energy materials, the primary decomposition reaction is a ring-opening to a transient azide intermediate, followed by N₂ elimination. nih.gov The calculated activation barriers for the decomposition of these derivatives are in the range of 26-33 kcal mol⁻¹, which is lower than that of the parent tetrazole (around 40 kcal mol⁻¹), indicating their lower thermal stability. nih.gov

The thermal stability of a cobalt(II) coordination polymer with a tetrazole derivative was found to be high, with a decomposition temperature of 304 °C. acs.org In another study, oxime-bridged oxadiazole-tetrazole derivatives exhibited significant thermal stability, with decomposition temperatures ranging from 204 to 275 °C. rsc.org

Table 4: Decomposition Temperatures of Various Tetrazole Derivatives

Structure Property Relationships

Impact of π-Conjugation on Thermal Stability

The extended π-conjugation in the molecular framework of Tetrazole derivative 1 is a key factor contributing to its high thermal stability. acs.org This conjugation helps to delocalize electron density across the molecule, strengthening the chemical bonds and requiring more energy to initiate decomposition. acs.org

Advanced Applications of Tetrazole Derivative 1 in Non Clinical Research Disciplines

Energetic Materials Research

The high nitrogen content and positive heat of formation inherent to the tetrazole ring make Tetrazole Derivative 1 a foundational component in the field of energetic materials. cdnsciencepub.comicm.edu.plrsc.orgicm.edu.pl The pursuit of high-energy density materials (HEDMs) that are both powerful and stable has led researchers to explore various modifications and formulations of this derivative.

Design and Synthesis of High-Energy Density Materials (HEDMs) Incorporating this compound

The design of HEDMs often involves the strategic incorporation of explosophoric groups onto a stable molecular backbone. nih.gov this compound, specifically 5-aminotetrazole (B145819) (ATZ), serves as a versatile starting material for synthesizing a wide array of energetic compounds. nih.govacs.org Its structure, featuring a high nitrogen content of 80% and a significant positive heat of formation, makes it an attractive building block for HEDMs. rsc.orgwikipedia.org

One common strategy involves the substitution reaction of this compound with other molecules to create more complex energetic compounds. For example, a series of energetic compounds with intramolecular hydrogen bonds have been synthesized through the reaction of 5-aminotetrazole with other molecules. acs.org In a specific instance, new energetic derivatives were created by condensing 5-aminotetrazole with chloro-dinitropyridine derivatives, resulting in compounds with high yield. energetic-materials.org.cn

Another approach is the functionalization of the tetrazole ring by introducing nitro groups, which can enhance energetic performance. dntb.gov.ua However, this often comes at the cost of decreased molecular stability. dntb.gov.ua To address this, researchers have explored N-bridging functionalization and the introduction of other heterocyclic structures, such as pyrazole (B372694), to improve density and performance while maintaining stability. dntb.gov.uamdpi.com For instance, introducing a 4-amino-3,5-dinitropyrazole group to 5-aminotetrazole has been shown to improve the density of the resulting material. dntb.gov.ua

The synthesis of energetic polymers based on this compound is another area of active research. nih.gov For example, a homopolymer based on 5-aminotetrazole has been synthesized and subsequently nitrated to create a polymer enriched with energy-rich ONO2 groups. nih.gov The synthesis of various salts of tetrazole derivatives is also a common method to create new energetic materials. rsc.org

The table below provides examples of HEDMs synthesized using this compound as a precursor.

| Resulting Compound/Material | Synthetic Approach | Precursors |

| Energetic compounds with intramolecular hydrogen bonds | Substitution Reaction | 5-aminotetrazole |

| 2-(5-amino-tetrazol-1-yl)-3, 5-dinitro-pyridin-4-ylamine | Condensation | 5-aminotetrazole, 2-Chloro-3, 5-dinitro-pyridin-4-amine |

| 5-aminotetrazole-based energetic polymers | Polymerization and Nitration | 5-aminotetrazole |

| Energetic salts | Salt Formation | 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine |

Performance Characterization: Detonation Velocity and Pressure Prediction for this compound

A critical aspect of HEDM research is the characterization of detonation performance, primarily through the prediction of detonation velocity (D) and detonation pressure (P). Various theoretical methods, such as the Kamlet-Jacobs (K-J) equation and quantum mechanical calculations, are employed to estimate these parameters. researchgate.netenergetic-materials.org.cnsciencepg.com These calculations rely on the compound's heat of formation and crystal density. researchgate.net

For instance, the detonation velocities and pressures of 50 different tetrazole derivatives were estimated using predictive methods, with some new derivatives showing potential as high-energy density materials. researchgate.net In another study, the detonation parameters for thirty 1,2,4,5-tetrazine (B1199680) derivatives were calculated, with detonation velocities ranging from 7.69 to 9.31 km·s⁻¹ and heats of formation between 920.46 and 2610.45 kJ·mol⁻¹. energetic-materials.org.cn

The introduction of specific functional groups to the tetrazole ring has a significant impact on detonation performance. For example, substituting with -NO₂, -ONO₂, -NH₂, -NHNO₂, and -N(NO₂)₂ groups can increase the detonation velocity and pressure of the resulting compounds. sciencepg.com One derivative, 1,2-di(1H-tetrazol-5-yl)diazene, was predicted to have a high density of 1.87 g/cm³, a detonation velocity of 9006 m/s, and a detonation pressure of 36.8 GPa. nih.gov Similarly, a series of energetic compounds based on 5-aminotetrazole demonstrated good detonation properties, with one compound exhibiting a detonation velocity of 9072 m/s and a pressure of 37.1 GPa. acs.orgacs.org

The following table summarizes the predicted detonation performance of several HEDMs derived from or related to this compound.

| Compound/Derivative | Predicted Detonation Velocity (D) | Predicted Detonation Pressure (P) | Reference |

| 1,2-di(1H-tetrazol-5-yl)diazene | 9006 m/s | 36.8 GPa | nih.gov |

| 5-Aminotetrazole Derivative (Compound 3) | 9072 m/s | 37.1 GPa | acs.orgacs.org |

| 5-Aminotetrazole Derivative (Compound 6) | 8861 m/s | 32.3 GPa | acs.orgacs.org |

| 2-(5-amino-tetrazol-1-yl)-3, 5-dinitro-pyridin-4-ylamine | 8.18 km/s | 30.7 GPa | energetic-materials.org.cn |

| 6-(5-amino-tetrazol-1-yl)-3, 5-dinitro-pyridin-2-ylamine | 8.18 km/s | 30.7 GPa | energetic-materials.org.cn |

| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) | 8721 m/s | Not Specified | acs.org |

Thermal Stability and Insensitivity Investigations for this compound

Beyond performance, the thermal stability and insensitivity to mechanical stimuli (like impact and friction) are paramount for the practical application of HEDMs. nih.govacs.org Tetrazole derivatives are of great interest because they often exhibit good thermal stability. cdnsciencepub.comnih.govacs.org

The thermal behavior of these compounds is typically investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govenergetic-materials.org.cn For example, an energetic metal-organic framework (EMOF) incorporating 5-aminotetrazole, [Ag₂(5-ATZ)(N₃)], was found to have a high thermal decomposition temperature of about 300.0 °C and was insensitive to external stimuli. rsc.org Similarly, a series of fused-ring energetic materials based on 3,6-dinitropyrazolo[4,3-c]pyrazole and incorporating tetrazole rings showed excellent thermal stability, with decomposition temperatures for some derivatives exceeding 280 °C. acs.orgnih.gov

The introduction of certain functional groups can influence thermal stability. For instance, while nitro functionalization can enhance energy output, it often compromises thermal stability. rsc.org However, strategic integration of groups like nitroimino and dinitromethyl onto the tetrazole ring, along with the incorporation of metal ions, can lead to materials with an optimal balance of stability and performance. rsc.org One such compound, dipotassium (B57713) 4-(dinitromethaneidyl)-5-(nitroimino)-4,5-dihydrotetrazol-1-ide (K₂DNMNAT), demonstrated remarkable thermal resilience. rsc.org

Insensitivity is another crucial factor. One energetic compound derived from 5-aminotetrazole was found to be an ideal insensitive HEDM candidate with good thermostability (decomposition temperature of 265 °C), an impact sensitivity greater than 40 J, and a friction sensitivity greater than 360 N. acs.org

The table below presents thermal stability data for several energetic materials based on this compound.

| Compound/Material | Decomposition Temperature (Td) | Sensitivity | Reference |

| [Ag₂(5-ATZ)(N₃)] EMOF | ~300.0 °C | Insensitive to external stimuli | rsc.org |

| 5-Aminotetrazole Derivative (Compound 6) | 265 °C | IS > 40 J, FS > 360 N | acs.org |

| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) derivative (Compound 3) | 329 °C | Not specified | acs.orgnih.gov |

| DNTPP derivative (Compound 7) | >280 °C | IS > 20 J, FS > 360 N | acs.orgnih.gov |

| DNTPP derivative (Compound 8) | >280 °C | IS > 20 J, FS > 360 N | acs.orgnih.gov |

| 2-(5-amino-tetrazol-1-yl)-3, 5-dinitro-pyridin-4-ylamine | 304.50 °C | Not specified | energetic-materials.org.cn |

| 6-(5-amino-tetrazol-1-yl)-3, 5-dinitro-pyridin-2-ylamine | 310.67 °C | Not specified | energetic-materials.org.cn |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the tetrazole ring of this compound possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property has been extensively utilized in the field of coordination chemistry to construct novel metal complexes, coordination polymers, and metal-organic frameworks (MOFs). tandfonline.comrsc.orgresearchgate.netmdpi.com

This compound as a Ligand in Transition Metal Complexes

5-aminotetrazole (ATZ), our representative this compound, has been widely used as a ligand in the synthesis of transition metal complexes. rsc.orgd-nb.info It can act as a bridging ligand, connecting two different metal ions through its nitrogen atoms. The coordination of ATZ to metal centers can result in complexes with interesting magnetic and structural properties. For example, a series of iron(III) complexes with pentadentate Schiff base ligands and 5-aminotetrazole have been shown to exhibit spin crossover behavior. rsc.org

The amino group on the tetrazole ring can also influence the electronic properties and coordination behavior of the ligand. tandfonline.com The synthesis of various transition metal complexes with 1-amino-5-methyltetrazole has been reported, demonstrating the versatility of aminotetrazole derivatives as ligands. d-nb.info Furthermore, studies on the interaction of 5-aminotetrazole with aquahydroxocobinamide have shown that it is capable of moderately strong binding. tandfonline.com

Construction of Novel Coordination Polymers and MOFs Utilizing this compound

The ability of this compound to act as a multidentate ligand makes it an ideal building block for the construction of coordination polymers and MOFs. tandfonline.comresearchgate.net These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis.

For example, two three-dimensional porous MOFs have been synthesized using 5-aminotetrazole and 1,2,4,5-benzenetetracarboxylate as mixed ligands with zinc(II) ions. researchgate.net These MOFs exhibit different structural topologies depending on the synthesis conditions. researchgate.net In another work, three new MOFs were synthesized using a semirigid V-shaped ligand containing an amino-tetrazole group, demonstrating diverse structural frameworks. rsc.org

The post-synthesis modification of existing MOFs with this compound is another strategy to introduce new functionalities. For instance, ZIF-8, a well-known MOF, has been modified with 5-aminotetrazole to enhance its SO₂ adsorption capacity. mdpi.com An energetic MOF with a compacted three-dimensional framework structure has also been prepared using 5-aminotetrazole and azide (B81097) as ligands with silver ions. rsc.org This material, [Ag₂(5-ATZ)(N₃)], possesses a very high density and thermal stability. rsc.orgnih.gov

The table below lists some of the coordination polymers and MOFs constructed using this compound.

| MOF/Coordination Polymer | Metal Ion | Ligands | Structural Features |

| {[Zn₃(atz)₂(btec)(DMF)₂]·DMF·2H₂O}n | Zn(II) | 5-aminotetrazole (atz), 1,2,4,5-benzenetetracarboxylic acid (btec) | 3D porous MOF with 1D tetragonal channels |

| [Zn₂(Hprz)(atz)(btec)(H₂O)]n | Zn(II) | 5-aminotetrazole (atz), 1,2,4,5-benzenetetracarboxylic acid (btec), piperazine (B1678402) (prz) | 3D layered-pillared porous MOF with 1D open channels |

| [Cd(atpia)]₂ | Cd(II) | 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid (H₂atpia) | 3D (2,3,10)-connected framework |

| [Cu₃O₂(atpia)₂] | Cu(II) | 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid (H₂atpia) | 2D 3-nodal layer |

| [Mn₃(OH)₂(atpia)₃]·1.25H₂O | Mn(II) | 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid (H₂atpia) | 2D (3,3,8,8)-connected structure |

| [Ag₂(5-ATZ)(N₃)] | Ag(I) | 5-aminotetrazole (ATZ), Azide (N₃) | Compacted 3D framework |

| Zn(5-ATZ)₁.₅ | Zn(II) | 5-aminotetrazole (ATZ) | Microporous material with a 2D nano-layered structure |

Spin-Crossover (SCO) Compounds Featuring this compound

The phenomenon of spin-crossover (SCO), where a metal center can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light, is a key feature of molecular magnetism. This compound has proven to be an exceptionally effective ligand in the design of iron(II) SCO complexes. The coordination of six N1-substituted tetrazole ligands to an Fe(II) center creates a ligand field strength that is finely poised at the energetic boundary between the LS (S=0) and HS (S=2) states, making the spin transition accessible. rsc.org

Researchers have systematically investigated how modifications to the N1-substituent on the tetrazole ring influence the critical transition temperature (T½) and the cooperativity, or abruptness, of the spin transition. For instance, studies on a homologous series of Fe(n-alkyl-tetrazole)₆₂ complexes have shown a direct correlation between the length of the alkyl chain and the SCO properties. nih.gov

A significant strategy to enhance cooperativity involves introducing functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds. The incorporation of a carboxylic acid moiety at the terminus of the N1-alkyl chain, creating ω-(1H-tetrazol-1-yl) carboxylic acids, has been shown to establish robust hydrogen-bond networks within the crystal lattice. rsc.orgrsc.orgresearchgate.net This enhanced network of interactions leads to more cooperative and complete spin transitions, as observed in Fe(II) complexes with ligands having C₂ and C₄ alkyl chain lengths between the tetrazole and carboxyl groups. rsc.orgrsc.org

Chirality has also been explored as a tool to manipulate SCO behavior. One-dimensional coordination polymers constructed from Fe(II) and enantiomerically pure or racemic mixtures of trans-1,2-di(tetrazol-1-yl)cyclopentane have been synthesized. acs.orgnih.gov These studies revealed that the chirality of the bridging ligand can govern the ability of the material to undergo a spin transition. For example, the homochiral 1D polymer Fe((RR)-L)₂(C₂H₅CN)₂₂ exhibits an abrupt and complete SCO, whereas the corresponding heterochiral (racemic) system remains in the high-spin state down to low temperatures. acs.orgnih.gov This demonstrates that subtle changes in the ligand's stereochemistry can be used to switch SCO functionality "on" or "off."

The table below summarizes the magnetic properties of several Fe(II) SCO complexes featuring different N1-substituted tetrazole ligands (this compound).

Table 1: Spin-Crossover Properties of Fe(II) Complexes with this compound Ligands

| Complex | Ligand (this compound) | T½ (K) | Transition Characteristics | Reference |

|---|---|---|---|---|

| Fe(i4tz)₆₂ | 1-isobutyl-1H-tetrazole (i4tz) | 223 | Gradual, complete | nih.gov |

| Fe(3ditz)₃₂ | 1,3-bis(tetrazol-1-yl)propane (3ditz) | 159 | Abrupt, almost complete | nih.gov |

| {Fe(12pbtzOH)₂(CH₃CN)₂₂·2CH₃CN}∞ | 2-hydroxy-1-(tetrazol-1-yl)-3-(tetrazol-2-yl)propane (12pbtzOH) | 104 | Abrupt, complete | acs.org |

| Fe((RR)-dtcp)₂(C₂H₅CN)₂₂ | (RR)-trans-1,2-di(tetrazol-1-yl)cyclopentane ((RR)-dtcp) | 228 | Abrupt, complete | acs.org |

Catalysis and Organocatalysis

The unique structural and electronic features of this compound have been harnessed in the field of catalysis, both as a metal-free organocatalyst and as a ligand for transition metal complexes.

Proline-based organocatalysis is a cornerstone of asymmetric synthesis, but proline itself suffers from poor solubility in many organic solvents. To address this, researchers have developed derivatives where the carboxylic acid group of proline is replaced by a tetrazole ring. cam.ac.uk The resulting (S)-5-pyrrolidin-2-yltetrazole is isosteric to proline but exhibits significantly improved solubility, allowing reactions to be performed in a wider range of solvents, often with faster reaction times and superior results compared to proline. cam.ac.uknih.gov

This class of organocatalysts has been successfully applied to a variety of asymmetric transformations. These include Mannich-type additions, Michael additions of ketones or aldehydes to nitro-olefins, and aldol (B89426) reactions. cam.ac.uknih.gov For example, (S)-5-pyrrolidin-2-yltetrazole effectively catalyzes the Michael addition of various carbonyl compounds to nitroalkenes, producing the desired products with high enantioselectivity. nih.gov Similarly, a homo-proline tetrazole derivative has demonstrated improved performance in the asymmetric Michael addition of carbonyl compounds to nitro-olefins. reading.ac.uk

Other chiral backbones have also been functionalized with the tetrazole moiety to create novel organocatalysts. A chiral imidazolidine-2-yltetrazole was developed for the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated enones, achieving high enantioselectivities and benefiting from reduced reaction times due to its enhanced solubility. nih.gov More complex structures, such as a 1,1'-binaphthylazepine tetrazole, have been synthesized and tested in asymmetric intramolecular oxa-Michael cyclizations, demonstrating the potential of this new class of catalysts that can engage in both hydrogen bonding and π-π stacking interactions with substrates. mdpi.com

Table 2: Performance of this compound as an Organocatalyst in Asymmetric Reactions

| Catalyst (this compound) | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-5-Pyrrolidin-2-yltetrazole | Mannich reaction | Imino ethyl glyoxylate (B1226380) + Propanal | 99% | cam.ac.uk |

| (S)-5-Pyrrolidin-2-yltetrazole | Michael addition | Nitrostyrene + Cyclohexanone | 95% | nih.gov |

| Chiral imidazolidine-2-yltetrazole | Michael addition | Chalcone + Nitromethane | up to 94% | nih.gov |

| (R,Sa)-1,1'-Binaphthylazepine tetrazole | oxa-Michael cyclization | 2-Hydroxy chalcone | up to 28% | mdpi.com |

The tetrazole ring of this compound serves as an excellent coordinating group for various transition metals, enabling the development of highly efficient and selective catalysts. The tetrazole moiety can act as a robust directing group in C-H activation reactions, facilitating the synthesis of complex organic molecules.

Rhodium(III)-catalyzed reactions have particularly benefited from tetrazole-based ligands. Aryl tetrazoles have been used to direct the ortho-alkenylation (olefination) and hydroarylation of alkynes via C-H bond activation, providing straightforward routes to substituted aryl tetrazoles. rsc.orgrsc.org In some cases, the tetrazole ring is believed to chelate the rhodium center, playing an active role in the catalytic cycle beyond simply being a directing group. beilstein-journals.org Rhodium catalysis has also been employed for the dynamic kinetic resolution of allenes through the addition of tetrazoles, yielding chiral allylated tetrazoles with high control over stereochemistry. mdpi.com

Palladium catalysis is another area where tetrazole ligands have made a significant impact. Mononuclear palladium(II) complexes bearing a this compound ligand, such as [PdCl₂(SIPr)(1-phenyl-1H-tetrazole)], have been shown to be highly effective catalysts for Hiyama cross-coupling reactions. mdpi.com Furthermore, tetrazole-functionalized polymers have been used as supports for palladium complexes. These heterogeneous catalysts are efficient, reusable, and effective for Suzuki-Miyaura cross-coupling reactions at room temperature, offering advantages in terms of catalyst recovery and sustainability. researchgate.net

Table 3: Applications of this compound as Ligands in Transition Metal Catalysis

| Metal | Ligand System (this compound) | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Rh(III) | Aryl tetrazole | C-H Olefination | Direct synthesis of ortho-alkenyl aryl tetrazoles in moderate to excellent yields. | rsc.org |

| Rh(III) | Aryl tetrazole | Hydroarylation of alkynes | Regioselective synthesis of mono- and dialkenylated products. | rsc.org |

| Pd(II) | [PdCl₂(SIPr)(1-phenyl-1H-tetrazole)] | Hiyama cross-coupling | Highly effective mononuclear complex, yielding up to 88% of the biaryl product. | mdpi.com |

| Pd(II) | Tetrazole-functionalized polymer | Suzuki cross-coupling | Efficient and reusable heterogeneous catalyst for room-temperature reactions. | researchgate.net |

This compound as an Organocatalyst in Asymmetric Synthesis

Advanced Materials Science Applications

The incorporation of this compound into larger molecular and macromolecular architectures has led to the creation of advanced materials with tailored properties for applications in polymer science, photonics, and optoelectronics.

This compound can be incorporated into polymer structures either as part of the main chain or as a pendant side group, imparting unique functionalities to the resulting macromolecule. Various polymerization techniques have been employed for this purpose.

A series of polymers containing tetrazole groups in their main chains have been synthesized through multi-step chemical modifications of a pre-formed polymer backbone. scilit.com For example, poly(acryloyl hydrazide) can be converted through several steps to a polymer featuring tetrazole rings, which was subsequently used as a corrosion protection coating for stainless steel. scilit.com

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been utilized to create well-defined block copolymers with pendant tetrazole groups. curtin.edu.auresearchgate.net In one approach, pentafluorophenyl acrylate (B77674) (PFPA) was polymerized via RAFT, and the resulting polymer's activated ester side-groups were subsequently modified with 5-aminotetrazole. researchgate.net This post-polymerization modification strategy allows for precise control over the polymer architecture and the density of the functional tetrazole units. Such polymers have been used as macromolecular ligands for metal complexes. curtin.edu.auresearchgate.net The synthesis of carbochain polymers with side tetrazole groups, often starting from vinyltetrazole monomers, has also been extensively reviewed. scilit.com

Another interesting application is in the field of liquid crystals. Side-chain liquid-crystalline polymers (SCLCPs) have been synthesized where an N-alkylated tetrazole ring is part of the mesogenic core. These materials have been shown to exhibit smectic C (SmC) mesophases, with the polymer's phase behavior being dependent on the length of the flexible spacer connecting the mesogen to the polyacrylate backbone. researchgate.net

Table 4: Polymeric Systems Incorporating this compound

| Polymer Type | Tetrazole Moiety | Synthesis Method | Key Application/Property | Reference |

|---|---|---|---|---|

| Poly(acryloyl hydrazide) derivative | Tetrazole in main chain | Multi-step polymer modification | Corrosion protection coating | scilit.com |

| Poly(pentafluorophenyl acrylate) derivative | Pendant 5-amido-tetrazole | RAFT polymerization and post-polymerization modification | Macromolecular ligand for metal complexes | researchgate.net |

| Polyacrylate | Side-chain N-alkylated tetrazole mesogen | Polymerization of acrylate monomer | Side-chain liquid crystal with SmC phase | researchgate.net |

The nitrogen-rich, aromatic nature of the tetrazole ring, combined with its excellent coordination ability, makes this compound a valuable component in the construction of luminescent materials. These materials are primarily based on metal-organic frameworks (MOFs) or functional polymers.

Numerous MOFs exhibiting strong photoluminescence have been constructed using tetrazole-carboxylate or other bifunctional tetrazole ligands to bridge metal centers like Zn(II), Cd(II), and Pb(II). rsc.orgasianpubs.orgresearchgate.net For instance, a Zn(II) MOF synthesized hydrothermally with 1H-tetrazolate-5-acetic acid displays strong blue photoluminescence at room temperature, attributed to intraligand π-π* transitions within the tetrazole ring. researchgate.net Similarly, a 2D Zn(II) MOF built from 5-aminotetrazole (ATZ) and 1,4-benzenedicarboxylate exhibits intense photoluminescence at 450 nm. asianpubs.org The structure of the framework and the choice of the metal ion play crucial roles in determining the final luminescent properties. rsc.org

In addition to MOFs, luminescent polymers have been created by incorporating this compound. Copolymers functionalized with tetrazole groups have been used as macromolecular ligands to coordinate with luminescent metal fragments, such as Rhenium(I) tricarbonyl diimine complexes. curtin.edu.auresearchgate.net The resulting rhenium-polymer hybrids exhibit the characteristic phosphorescence of the metal complex, with absorption profiles showing broad metal-to-ligand charge transfer (MLCT) bands. researchgate.net These studies confirm that the polymer backbone does not quench the luminescence, allowing for the creation of processable, film-forming luminescent materials.

Table 5: Photonic and Optoelectronic Materials Based on this compound

| Material Type | Metal Center | Ligand (this compound) | Photophysical Properties | Reference |

|---|---|---|---|---|

| MOF | Zn(II) | 1H-tetrazolate-5-acetic acid (tza) | Blue photoluminescence | researchgate.net |

| MOF | Zn(II) | 5-aminotetrazole (ATZ) | Intense emission at 450 nm (λex = 375 nm) | asianpubs.org |

| MOF | Cd(II) | bis(tetrazole) methane (B114726) (btm) | Luminescent | rsc.org |

| Polymer-Hybrid | Re(I) | Copolymer with pendant tetrazole groups | MLCT absorption ~370 nm, emission ~606 nm | researchgate.net |

Sensor Applications Based on this compound

The unique electronic properties and coordination capabilities of the tetrazole moiety have positioned its derivatives as promising candidates for the development of chemical sensors. In non-clinical research, specific tetrazole derivatives have been engineered as highly sensitive and selective chemosensors, particularly for the detection of metal ions. These sensors often operate on principles of fluorescence or colorimetry, providing a detectable signal upon interaction with a target analyte.

A notable example is the tetrazole derivative 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol , referred to as H2L in several studies, which has been successfully synthesized and investigated as a dual fluorescent chemosensor. epa.govrsc.orgrsc.orgrsc.org This compound demonstrates high selectivity and sensitivity for aluminum (Al³⁺) and zinc (Zn²⁺) ions, but its detection is dependent on the solvent system used. rsc.orgrsc.org In dimethyl sulfoxide (B87167) (DMSO), H2L functions as a selective "turn-on" fluorescent sensor for Al³⁺ ions. rsc.orgrsc.org Conversely, in dimethylformamide (DMF), it selectively detects Zn²⁺ ions with a similar fluorescence enhancement. rsc.orgrsc.org

The sensing mechanism for H2L is based on the inhibition of an excited-state intramolecular proton transfer (ESIPT) process. epa.govrsc.orgrsc.orgresearchgate.net In its free state, the H2L molecule exhibits very weak fluorescence. rsc.org Upon forming a 1:1 stoichiometric complex with either Al³⁺ or Zn²⁺, the ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity. epa.govrsc.orgresearchgate.net This "turn-on" response allows for the sensitive detection of these specific metal ions. rsc.org The binding and sensing performance of H2L has been quantified through detailed spectroscopic studies, with specific detection limits and association constants determined, as summarized in the table below.

Table 1: Performance Data for H2L as a Fluorescent Ion Sensor This table is interactive. You can sort and filter the data.

| Analyte | Solvent | Detection Limit (mol·L⁻¹) | Association Constant (Kₐ) |

|---|---|---|---|

| Al³⁺ | DMSO | 5.86 x 10⁻⁶ | 1.02 x 10⁴ |

| Zn²⁺ | DMF | 1.81 x 10⁻⁶ | 5.06 x 10⁴ |

Data sourced from Dalton Transactions. rsc.org

The selectivity of H2L is a critical feature of its function as a chemosensor. Competitive experiments have shown that the fluorescence response to Al³⁺ (in DMSO) and Zn²⁺ (in DMF) is not significantly affected by the presence of other common metal ions. rsc.org This high selectivity is crucial for its application in complex environmental or biological samples.

Table 2: Selectivity of H2L Sensor in the Presence of Various Metal Ions This table is interactive. You can sort and filter the data.

| Solvent | Target Analyte | Competing Ions Tested | Outcome |

|---|---|---|---|

| DMSO | Al³⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Cr³⁺, Cd²⁺, Cu²⁺, Pb²⁺, Ni²⁺, Zn²⁺ | No significant interference observed. rsc.org |

Beyond in vitro detection, H2L has been successfully applied for bioimaging. rsc.orgrsc.org Studies have confirmed its utility in detecting intracellular Al³⁺ and Zn²⁺ ions in human HeLa cells through confocal fluorescence microscopy, highlighting its potential as a tool for investigating the roles of these ions in cellular processes. rsc.org

Other research has explored different tetrazole-based structures for sensor applications. For instance, 1,2-Bis(5-Tetrazole) ethane has been studied for its potential as a chemosensor, leveraging the π-electron donating properties of its tetrazole rings to form metal complexes with various cations. orgchemres.orgqom.ac.ir Similarly, calixarenes functionalized with tetrazole groups, such as the tetra-tetrazole derivative of p-t-butylcalix researchgate.netarene, have been developed as ionophores with potential sensing capabilities for specific cations like calcium or lanthanoids. sci-hub.securtin.edu.au These examples underscore the versatility of the tetrazole scaffold in designing molecules for specific analyte detection in non-clinical research.

Future Perspectives and Unexplored Avenues in the Research of Tetrazole Derivative 1

Emerging Synthetic Methodologies and Scalability Challenges for Tetrazole Derivative 1 Production

The synthesis of tetrazole derivatives, including the compound of interest, "this compound," is a cornerstone of their application in diverse fields like medicine and materials science. mdpi.comacs.orgnih.gov Traditionally, the construction of the tetrazole ring is achieved through the [3+2] cycloaddition of azides with nitriles or isocyanides. rsc.orgbohrium.com While effective, these methods often present challenges such as the use of hazardous reagents, harsh reaction conditions, and difficulties in achieving high yields and scalability. rsc.orgbohrium.com

Emerging synthetic strategies are focused on overcoming these hurdles. The use of multicomponent reactions (MCRs) is gaining prominence as it allows for the construction of complex tetrazole scaffolds in a single, efficient step. acs.orgnih.govrsc.org For instance, the Ugi tetrazole four-component reaction (UT-4CR) provides a versatile platform for generating a wide array of substituted tetrazoles. acs.org Another promising approach involves the use of novel catalytic systems, including nanomaterials and heterogeneous catalysts, which can offer improved efficiency, easier product separation, and catalyst recyclability. rsc.org For example, chitosan-supported magnetic ionic liquid nanoparticles have been successfully employed for the synthesis of both 1- and 5-substituted tetrazoles under solvent-free conditions. rsc.org

Despite these advancements, significant scalability challenges remain. numberanalytics.comjchr.orggoogle.com Many of the novel synthetic methods, while elegant on a laboratory scale, may not be readily transferable to industrial production due to factors such as cost of reagents, complexity of the setup, and safety concerns associated with energetic intermediates. numberanalytics.com The transition from batch to continuous flow synthesis is being explored as a potential solution to improve safety, efficiency, and scalability for the production of tetrazole derivatives.

A key area of future research will be the development of greener and more sustainable synthetic routes. jchr.org This includes the use of safer solvents, milder reaction conditions, and atom-economical processes that minimize waste generation. jchr.org The Passerini three-component reaction (PT-3CR) has been highlighted as a green and efficient method for synthesizing novel tetrazole building blocks from readily available materials. beilstein-journals.org

| Synthetic Methodology | Key Features | Challenges | References |

|---|---|---|---|

| [3+2] Cycloaddition | Fundamental and widely used for tetrazole ring formation. | Use of hazardous azides, harsh conditions, scalability issues. | rsc.orgbohrium.com |

| Multicomponent Reactions (MCRs) | High efficiency, diversity of products, single-step synthesis. | Optimization of reaction conditions for specific derivatives. | acs.orgnih.govrsc.org |

| Nanocatalysis | High surface area, reusability, potential for green synthesis. | Catalyst stability and cost-effectiveness for large-scale production. | rsc.org |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization for specific reactions. | |

| Passerini Three-Component Reaction (PT-3CR) | Green, efficient, uses readily available materials. | Substrate scope and optimization for specific target molecules. | beilstein-journals.org |

Identification of Novel Reactivity Patterns and Unconventional Transformations for this compound

The reactivity of the tetrazole ring is a defining characteristic that underpins its utility. The high nitrogen content influences its stability, acidity, and ability to participate in a variety of chemical reactions. numberanalytics.com While N-substitution and cycloaddition reactions are well-established, the exploration of novel reactivity patterns and unconventional transformations of this compound is a burgeoning area of research. numberanalytics.com

Photochemical transformations offer a unique avenue for accessing novel chemical space. mdpi.comresearchgate.net The photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, generating a variety of reactive intermediates such as nitrilimines. researchgate.net These intermediates can then be trapped or undergo further reactions to form a diverse range of products, a process that is highly dependent on the substituents and reaction conditions. mdpi.comresearchgate.net Understanding and controlling these photochemical pathways could lead to the development of new synthetic methodologies. mdpi.com

Another area of interest is the exploration of ring-opening reactions under different stimuli. numberanalytics.com While tetrazoles are generally stable, they can be induced to open, providing access to other nitrogen-containing heterocycles. The decomposition of tetrazoles can also serve as a source of valuable reagents for subsequent chemical transformations. colab.ws

The development of reactions that selectively functionalize specific positions of the tetrazole ring without compromising its integrity is also a key objective. This includes electrophilic and nucleophilic substitution reactions on the ring carbon or nitrogen atoms. researchgate.net The unique electronic properties of the tetrazole ring, with its four nitrogen atoms, can lead to complex and sometimes unexpected reactivity that warrants further investigation.

Rational Design and Synthesis of Multifunctional Materials Incorporating this compound

The unique properties of the tetrazole ring make it an attractive building block for the rational design and synthesis of multifunctional materials. mdpi.com Its ability to coordinate with metal ions, its high nitrogen content, and its metabolic stability are key features that can be harnessed for various applications. mdpi.combohrium.com

One significant area of development is in the field of coordination polymers and metal-organic frameworks (MOFs). The tetrazole ring, often in conjunction with other functional groups like carboxylic acids, can act as a versatile ligand, forming stable complexes with a wide range of metal ions. mdpi.comfrontiersin.org These materials have potential applications in catalysis, gas storage, and as sensors. The rational design of these materials involves carefully selecting the metal center and the organic linker to achieve the desired structure and properties.

Tetrazole derivatives are also being explored for their potential in energetic materials. mdpi.com The high enthalpy of formation of the tetrazole ring means that its decomposition can release a significant amount of energy. mdpi.com By carefully modifying the substituents on the tetrazole ring, it is possible to tune the energetic properties and sensitivity of the resulting materials. For example, linking tetrazole rings or introducing functional groups like N-oxides can enhance the density and detonation performance. rsc.org

Furthermore, the bioisosteric relationship between the tetrazole ring and the carboxylic acid group has led to the design of tetrazole-containing materials with biological applications. bohrium.com The incorporation of this compound into larger molecular architectures could lead to the development of novel therapeutic agents or diagnostic tools. semanticscholar.org For instance, biotinylated tetrazole derivatives have been synthesized for use in co-immunoprecipitation studies to investigate protein interactions. semanticscholar.org

| Material Type | Key Features of this compound | Potential Applications | References |

|---|---|---|---|

| Coordination Polymers/MOFs | Excellent coordination ability with metal ions. | Catalysis, gas storage, sensors. | mdpi.comfrontiersin.org |